molecular weight and formula of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
molecular weight and formula of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole
This technical guide details the molecular properties, synthesis, and characterization of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole , a critical intermediate in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and other bioactive scaffolds.[1]
Identity & Physicochemical Profile
This compound belongs to the class of tetrasubstituted pyrazoles. Its structural integrity relies heavily on the specific regiochemistry of the nitrogen substitution, which distinguishes it from its more common isomer, 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole.
| Parameter | Data |
| IUPAC Name | 4-Bromo-1,5-dimethyl-3-phenyl-1H-pyrazole |
| CAS Registry Number | 1523501-61-2 |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Exact Mass | 250.0106 |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Low solubility in water.[1] |
| LogP (Predicted) | ~3.2 |
Mechanistic Synthesis & Regiocontrol
The synthesis of 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole presents a classic regioselectivity challenge. The standard Knorr pyrazole synthesis (reaction of methylhydrazine with 1-phenyl-1,3-butanedione) typically favors the formation of the 1,3-dimethyl-5-phenyl isomer due to the higher nucleophilicity of the methylated nitrogen attacking the most reactive carbonyl.
To ensure the formation of the 1,5-dimethyl-3-phenyl core, a regioselective approach using alkynyl ketones (ynones) or solvent-controlled condensation is required.
Step 1: Regioselective Formation of the Pyrazole Core
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Reaction: Cyclocondensation of 1-phenylbut-2-yn-1-one with methylhydrazine.
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Rationale: The Michael addition of the primary amine of methylhydrazine to the alkynyl ketone dictates the regiochemistry, placing the phenyl group at position 3 and the methyl group at position 5 relative to the N-methyl group.[1]
Protocol:
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Reagents: 1-phenylbut-2-yn-1-one (1.0 eq), Methylhydrazine (1.2 eq), Ethanol (0.5 M).
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Procedure: Dissolve the ynone in ethanol. Add methylhydrazine dropwise at 0°C to control exotherm.[1]
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Conditions: Stir at room temperature for 2 hours.
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Workup: Concentrate in vacuo. The residue is typically a mixture favoring the 1,5-dimethyl isomer (ratio >95:5).[1] Purify via flash chromatography (Hexane/EtOAc) to isolate 1,5-dimethyl-3-phenyl-1H-pyrazole as a colorless oil/low-melting solid.
Step 2: Electrophilic Bromination (C4 Functionalization)
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Reaction: Electrophilic Aromatic Substitution (EAS) using N-Bromosuccinimide (NBS).[1]
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Rationale: The C4 position of the pyrazole ring is highly nucleophilic.[2] Bromination occurs exclusively at this position under mild conditions, avoiding bromination of the phenyl ring.[1]
Protocol:
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Reagents: 1,5-dimethyl-3-phenyl-1H-pyrazole (1.0 eq), NBS (1.05 eq), Acetonitrile (MeCN) or DMF.[1]
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Procedure: Dissolve the pyrazole in MeCN. Add NBS portion-wise at room temperature.
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Observation: The reaction is usually complete within 1 hour (monitor by TLC/LCMS).
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Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine and sodium thiosulfate (to remove excess bromine).[1] Dry over Na₂SO₄ and concentrate.
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Purification: Recrystallization from Ethanol/Water or column chromatography yields the target 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole .
Visualization of Synthetic Logic
The following diagram illustrates the regiochemical divergence and the specific pathway to the target molecule.
Caption: Regioselective synthesis pathway comparing the standard Knorr reaction (red path) with the preferred Ynone route (green path) to achieve the correct 1,5-dimethyl isomer.
Structural Characterization & Quality Control
Distinguishing the 1,5-dimethyl isomer from the 1,3-dimethyl isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive identification method based on the Nuclear Overhauser Effect (NOE).[1]
NMR Diagnostic Logic
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1,5-Dimethyl Isomer (Target): The N-methyl group (Pos 1) and the C-methyl group (Pos 5) are spatially adjacent.[1]
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NOE Signal: Strong correlation observed between N-Me (~3.75 ppm) and C5-Me (~2.25 ppm).[1]
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1,3-Dimethyl Isomer (Impurity): The N-methyl group (Pos 1) is adjacent to the C-Phenyl ring (Pos 5).[1]
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NOE Signal: Strong correlation observed between N-Me and the ortho-protons of the Phenyl ring .
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Expected Spectral Data (4-Bromo Derivative)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
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Distinct carbon signals for C3 (attached to Ph), C4 (attached to Br, shifted upfield to ~90-95 ppm), and C5 (attached to Me).[1]
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Applications in Drug Discovery
The 4-bromo-1,5-dimethyl-3-phenyl-1H-pyrazole moiety serves as a high-value scaffold in medicinal chemistry.
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Suzuki-Miyaura Coupling Handle: The C4-Bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions. This allows researchers to install diverse aryl or heteroaryl groups at the 4-position, creating libraries of trisubstituted pyrazoles.[1]
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p38 MAP Kinase Inhibition: The 1,5-substitution pattern mimics the spatial arrangement of pharmacophores found in several kinase inhibitors. The "kink" introduced by the 1,5-dimethyl steric clash forces the phenyl ring out of planarity, often improving solubility and binding pocket fit compared to the planar 1,3-isomer.[1]
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CRAC Channel Modulators: Derivatives of this scaffold have been explored as inhibitors of Calcium Release-Activated Calcium channels, relevant in autoimmune disease therapy.[1]
References
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Synthesis of 1,5-Dimethyl-3-phenyl-1H-pyrazole (Ynone Route)
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Regioselectivity in Pyrazole Synthesis
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Chemical Identity & CAS Registry
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NMR Characteriz
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol|High-Quality Research Chemical [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
